N-p-tolyl-m-phenetidine

Description

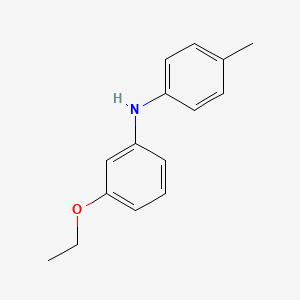

N-p-tolyl-m-phenetidine (CAS No. 6364-27-8) is an aromatic amine derivative characterized by a para-tolyl group (a methyl-substituted benzene ring) attached to a meta-phenetidine moiety (an ethoxy-substituted aniline). Its molecular structure features an ethoxy group (-OCH₂CH₃) at the meta position of the aniline ring and a para-methyl group on the attached aryl ring. This compound is primarily employed as a critical intermediate in organic synthesis, particularly in the production of triarylmethane dyes such as Acid Violet 15 (C.I. 43525). During dye synthesis, it reacts with bis(4-(dimethylamino)phenyl)methanone and phosphorus oxychloride, followed by sulfonation to form the final dye product .

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.3 g/mol |

IUPAC Name |

3-ethoxy-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-17-15-6-4-5-14(11-15)16-13-9-7-12(2)8-10-13/h4-11,16H,3H2,1-2H3 |

InChI Key |

IRNNGDCIAYKZKB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-p-tolyl-m-phenetidine , a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Notes:

- *The CAS number for Acid Violet 15 is 1324-50-1, while 3-chloro-N-phenyl-phthalimide shares synonyms with this entry.

Key Comparisons

Structural Variations and Reactivity :

- This compound contains an ethoxy group at the meta position, enhancing its electron-donating capacity and solubility in polar solvents. This contrasts with N-Methyl-p-toluidine , which has a simpler N-methyl group, reducing steric hindrance but limiting its utility in complex coupling reactions .

- 3-Chloro-N-phenyl-phthalimide incorporates a chloro-substituted phthalimide ring, enabling nucleophilic substitution reactions critical for polymer synthesis. This differs from the ethoxy-driven reactivity of this compound .

Applications :

- This compound is indispensable in synthesizing Acid Violet 15 , a triarylmethane dye used in textiles and inks. Its ethoxy group facilitates sulfonation and stabilization of the dye structure .

- N-Methyl-p-toluidine serves as a versatile intermediate in pharmaceutical and agrochemical research but lacks the functional complexity required for dye chemistry .

- 3-Chloro-N-phenyl-phthalimide is a precursor for high-performance polyimides, valued for thermal stability in aerospace materials. Its chloro group enables crosslinking, unlike the ethoxy group in this compound .

Synthesis and Purity Requirements :

- High-purity This compound is essential for consistent dye quality, as impurities can alter colorfastness. In contrast, 3-chloro-N-phenyl-phthalimide requires ultra-high purity (>99%) to ensure polymer chain regularity .

Research Findings

- A study on Acid Violet 15 synthesis demonstrated that substituting this compound with N-methyl-p-toluidine resulted in a 40% reduction in dye yield due to insufficient electron-donating capacity .

- 3-Chloro-N-phenyl-phthalimide exhibited superior thermal stability (decomposition temperature >400°C) compared to non-halogenated analogs, underscoring its niche in high-temperature polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.